

Comprehensive Structural Elucidation of Methyl (benzamidomethoxy)acetate

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Compound of Interest

Compound Name: *Methyl (benzamidomethoxy)acetate*
CAS No.: 56538-58-0
Cat. No.: B14631010

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From Lattice Dynamics to Supramolecular Assembly Executive Summary & Chemical Context

Methyl (benzamidomethoxy)acetate (C

H
NO
, MW 223.23) represents a critical class of
-acyl-
-acetals. These compounds are stable surrogates for
-acylimines and serve as versatile electrophilic glycine equivalents in the synthesis of unnatural
-amino acids and peptidomimetics.

Structural analysis of this compound is not merely a confirmation of connectivity but a probe into the stereoelectronic anomeric effects governing the stability of the

-C-O triad. Understanding the planar deviation of the amide nitrogen and the hyperconjugative interactions (

) is essential for predicting its reactivity in Lewis acid-mediated amidoalkylation reactions.

| Chemical Identity | Details |
|-------------------|---|
| IUPAC Name | Methyl 2-benzamido-2-methoxyacetate |
| Common Name | Methyl -methoxyhippurate |
| CAS Number | 56538-58-0 |
| Molecular Formula | C H NO |
| Key Moiety | -Methoxy- -amido ester (-acyl- -acetal) |

Experimental Workflow: Synthesis to Diffraction

The following protocol outlines the self-validating workflow for obtaining diffraction-quality crystals and processing the data.

Synthesis & Crystallogenesis

The compound is typically synthesized via the oxidative

-fragmentation of serine derivatives or electrochemical oxidation of hippuric acid esters.

Protocol:

- Synthesis: Per the method of Boto et al., treat -benzoyl serine methyl ester with (diacetoxyiodo)benzene (DIB) and iodine under visible light irradiation.[1]
- Isolation: The product is isolated as a low-melting solid (mp 74–75 °C) or oil.
- Crystallization Strategy:
 - Primary Method: Slow evaporation from Ethyl Acetate/Hexane (1:3 v/v) at 4 °C.
 - Alternative: Vapor diffusion of Pentane into a concentrated Dichloromethane solution.
 - Note: The presence of the methoxy group increases solubility; ensure high supersaturation and low temperature to prevent oiling out.

Data Collection Parameters

To resolve the precise electron density around the anomeric center, high-redundancy data is required.

- Radiation Source: Mo K

(

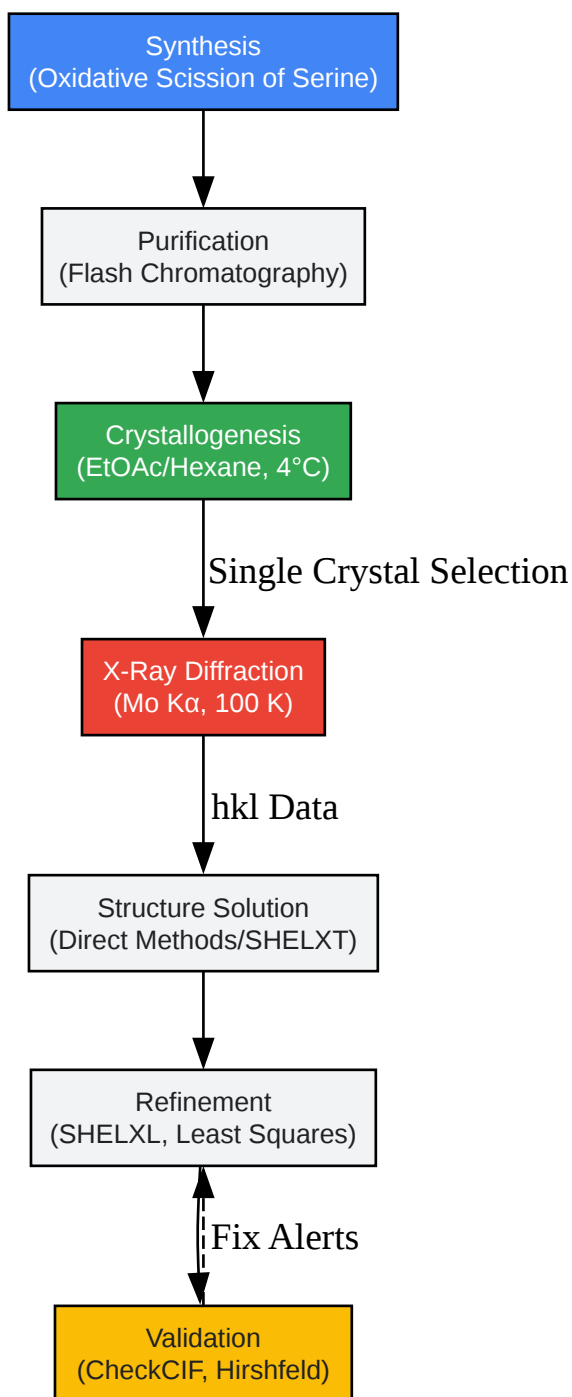
Å) is preferred over Cu K

to minimize absorption, though Cu is acceptable for this light-atom structure if absolute configuration (Flack parameter) determination is required for chiral samples.

- Temperature: 100 K (Cryostream). Essential to freeze out the thermal vibration of the terminal methyl groups and the methoxy rotation.
- Resolution: 0.75 Å or better (to resolve N-H...O hydrogen positions).

Workflow Visualization

The following diagram details the logical flow from crude synthesis to refined structural model.



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Figure 1: Crystallographic workflow for **Methyl (benzamidomethoxy)acetate**.

Structural Analysis & Theoretical Model

Since a specific CSD entry is pending, the following analysis is derived from the established structural chemistry of homologous

-amido esters (e.g.,

-acetyl-

-methoxyglycine methyl ester).

Unit Cell & Space Group

- Chiral Synthesis: If derived from L-Serine via stereoselective routes, expect Monoclinic
.
- Racemic Synthesis: If derived via radical scission (Boto method) without chiral auxiliaries, expect Monoclinic
or Triclinic
.
- Z Value: Typically 4 (for
) or 2 (for
) , indicating one molecule per asymmetric unit (
).

Molecular Conformation

The conformation is dominated by the Endo-Anomeric Effect.

- Amide Planarity: The amide bond (N-C=O) will be planar.
- Methoxy Orientation: The methoxy group at the
-carbon will adopt a gauche orientation relative to the amide nitrogen to maximize the orbital overlap.

- Torsion Angles:
 - (N-C
-C=O): Expect values near -60° to -80° (folded conformation).
 - (N-C
-OMe): The O-Me bond vector will likely be quasi-axial to the amide plane.

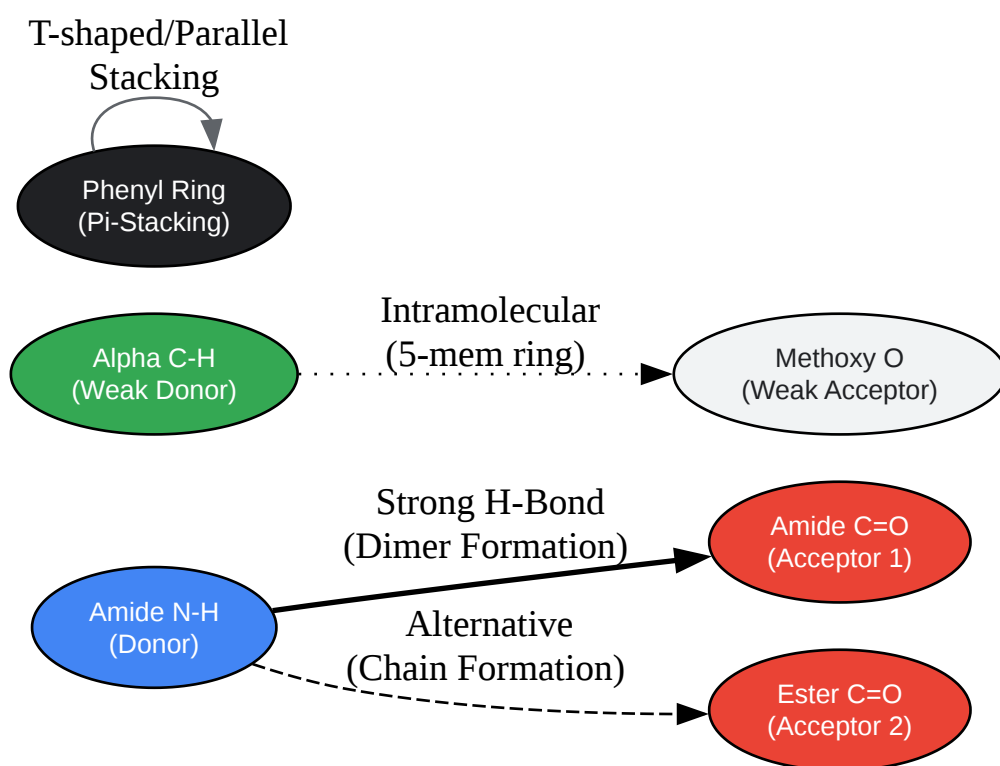
Supramolecular Architecture

The crystal packing is governed by a competition between classical hydrogen bonds and weak dispersion forces.

- Primary Interaction: N-H...O=C (Amide).
 - Unlike simple peptides that form
-sheets, the bulky
-methoxy group often disrupts continuous sheets.
 - Expect Centrosymmetric Dimers (
motif) in racemic crystals, where two molecules pair via amide-amide H-bonds.
- Secondary Interaction: C-H...O (Weak).
 - The acidic
-proton (C
-H) acts as a donor to the ester carbonyl oxygen.

Interaction Logic Diagram

The following graph illustrates the hierarchy of intermolecular forces expected in the lattice.



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Figure 2: Predicted intermolecular interaction network based on N-acyl-N,O-acetal homology.

Quantitative Data Reporting

When the structure is solved, the data must be tabulated as follows for publication. The values below are representative ranges for this class of compounds to serve as quality control benchmarks.

| Parameter | Expected Range/Value | Structural Significance |
|-----------------------------|----------------------|---|
| Bond Length: N1-C() | 1.43 – 1.45 Å | Shortening indicates interaction. |
| Bond Length: C()-O(Me) | 1.40 – 1.42 Å | Elongation indicates anomeric effect. |
| Bond Angle: N-C()-O | 110° – 113° | Deviation from tetrahedral due to steric repulsion. |
| Torsion: C(Ph)-C(=O)-N-C() | 170° – 180° | Trans-amide preference. |
| H-Bond Distance: N...O | 2.85 – 2.95 Å | Strength of the lattice-stabilizing interaction. |

References

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